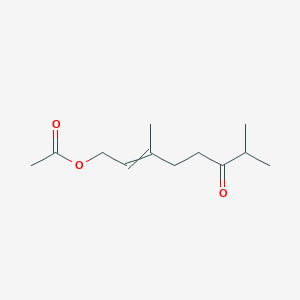
8-Bromo-1,1,1-trichloroocta-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,1,1-trichloroocta-3,5-diene is a chemical compound characterized by its unique structure, which includes bromine and chlorine atoms attached to an octadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1-trichloroocta-3,5-diene typically involves the bromination and chlorination of octadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation. For instance, bromination can be achieved using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4), while chlorination may involve chlorine gas (Cl2) under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where octadiene is subjected to bromine and chlorine in reactors designed to handle the exothermic nature of these reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1,1,1-trichloroocta-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions.
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of HBr to the compound can yield 1,2-addition and 1,4-addition products .
Aplicaciones Científicas De Investigación
8-Bromo-1,1,1-trichloroocta-3,5-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,1,1-trichloroocta-3,5-diene involves its reactivity with various electrophiles and nucleophiles. The presence of bromine and chlorine atoms makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved in its reactions include the formation of carbocation intermediates during electrophilic addition .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene that undergoes similar electrophilic addition reactions.
1,4-Pentadiene: Another diene that can participate in halogenation reactions.
Uniqueness
8-Bromo-1,1,1-trichloroocta-3,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other dienes. This dual halogenation allows for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
88084-11-1 |
|---|---|
Fórmula molecular |
C8H10BrCl3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
8-bromo-1,1,1-trichloroocta-3,5-diene |
InChI |
InChI=1S/C8H10BrCl3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-4H,5-7H2 |
Clave InChI |
LHTJDKDUNIQSCK-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C=CC=CCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



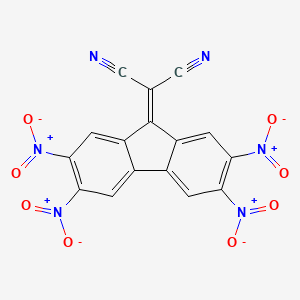
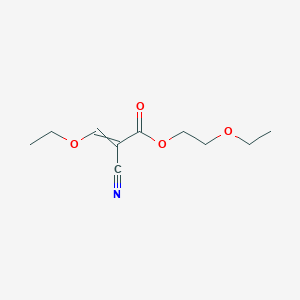

![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

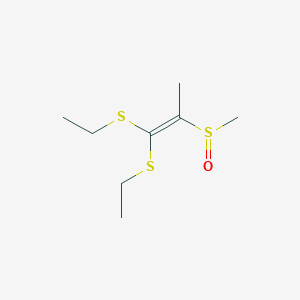

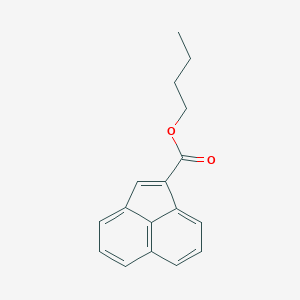
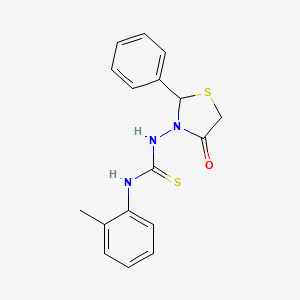
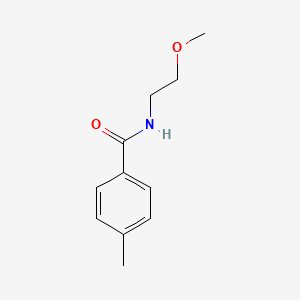
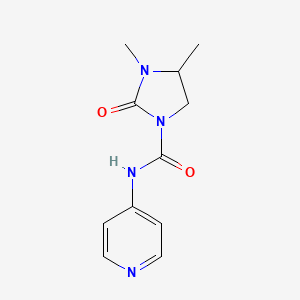
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)
